![molecular formula C18H10ClF3N2O4 B4198050 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide](/img/structure/B4198050.png)
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide
説明
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a critical role in the regulation of salt and fluid transport in epithelial tissues.
作用機序
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide is a potent and selective inhibitor of the CFTR chloride channel. This compound binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the channel from opening and allowing chloride ions to pass through. By inhibiting CFTR function, this compound can reduce excessive salt and fluid transport in epithelial tissues, which is a hallmark of CF and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In CF airway epithelial cells, this compound can increase CFTR-mediated chloride secretion and improve airway surface hydration. This compound can also reduce inflammation and mucus production, which are common features of CF lung disease. In addition, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in other disease models, such as pulmonary fibrosis and liver disease.
実験室実験の利点と制限
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide has several advantages for lab experiments, including its potency, selectivity, and availability. This compound is highly potent and can inhibit CFTR function at nanomolar concentrations. This compound is also selective for CFTR and does not inhibit other ion channels or transporters. Finally, this compound is commercially available from several suppliers and can be easily obtained for research purposes.
However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects or interact with other proteins or molecules in the cell. In addition, this compound may not fully recapitulate the complex pathophysiology of CF and other diseases, and additional studies may be needed to fully understand its therapeutic potential.
将来の方向性
There are several future directions for research on 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide and its potential therapeutic applications. One area of focus is the development of more potent and selective CFTR inhibitors that can overcome the limitations of current therapies. Another area of research is the identification of biomarkers and patient populations that may benefit from CFTR inhibition. Finally, there is a need for more studies to understand the long-term effects of CFTR inhibition and its potential for combination therapies with other drugs.
科学的研究の応用
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections, digestive problems, and other complications. This compound has been shown to improve CFTR function in vitro and in vivo, leading to increased chloride secretion and improved airway surface hydration.
特性
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2O4/c19-14-6-1-10(18(20,21)22)9-13(14)15-7-8-16(28-15)17(25)23-11-2-4-12(5-3-11)24(26)27/h1-9H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCUPXYJXHLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197972.png)

![2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4197989.png)
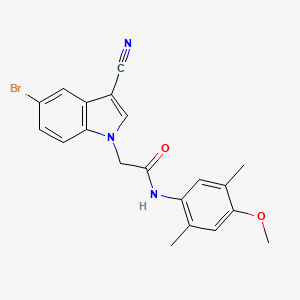
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4198007.png)
![2-(2-bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198015.png)

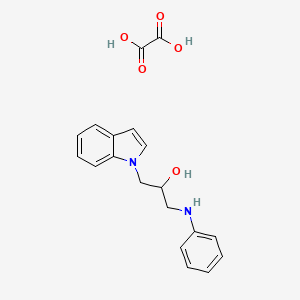

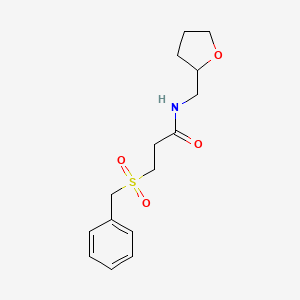
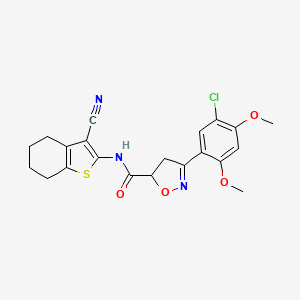
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4198055.png)
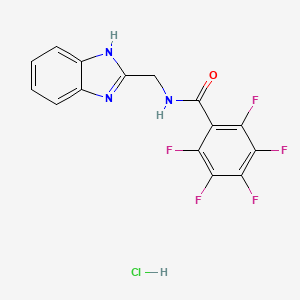
![N-benzyl-7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198069.png)